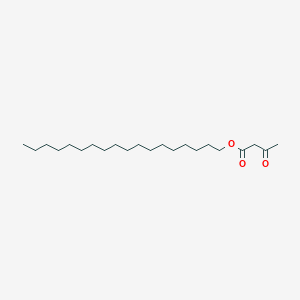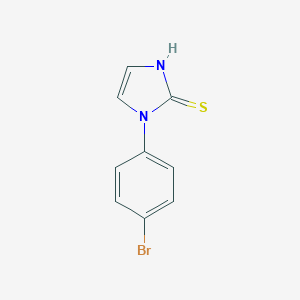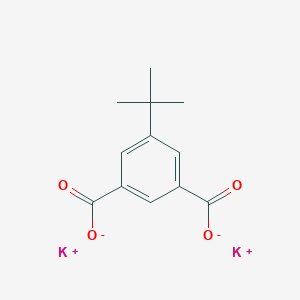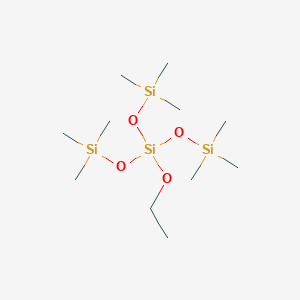
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane, also known as HTSST, is a siloxane compound that has gained significant attention in scientific research due to its unique properties. It is a colorless, odorless liquid that is soluble in organic solvents and water. HTSST has been studied for its potential applications in various fields, including materials science, pharmaceuticals, and biomedical research.
Wirkmechanismus
The exact mechanism of action of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane is not fully understood, but it is believed to interact with biological membranes and proteins due to its hydrophobic nature. It has been shown to have a low toxicity profile and is considered to be biocompatible.
Biochemische Und Physiologische Effekte
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane in lab experiments is its biocompatibility, which makes it a useful tool for biomedical research. It is also highly stable and can be easily synthesized in large quantities. However, one limitation of using 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane is its hydrophobic nature, which may limit its solubility in aqueous solutions. Additionally, its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for the use of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane in scientific research. One area of interest is the development of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane-based drug delivery systems, which could be used to target specific tissues or cells in the body. Additionally, 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane could be used in the development of biosensors for the detection of various biomolecules. Further research is also needed to fully understand the mechanism of action of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane involves the reaction of hexamethyldisiloxane with ethyl lithium, followed by the addition of trimethylsilyl chloride. The resulting product is then treated with ethyl alcohol to yield 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane. This synthesis method has been optimized to produce high yields of pure 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has been extensively studied for its potential applications in various scientific fields. In materials science, it has been used as a precursor for the synthesis of silicon-based materials, such as silica nanoparticles and mesoporous silica. In pharmaceuticals, 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has been investigated as a potential drug delivery system, due to its ability to form stable emulsions and its biocompatibility. Additionally, 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has been studied for its potential use in biomedical research, such as in the development of biosensors and imaging agents.
Eigenschaften
CAS-Nummer |
18030-67-6 |
|---|---|
Produktname |
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane |
Molekularformel |
C11H32O4Si4 |
Molekulargewicht |
340.71 g/mol |
IUPAC-Name |
ethyl tris(trimethylsilyl) silicate |
InChI |
InChI=1S/C11H32O4Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11H2,1-10H3 |
InChI-Schlüssel |
RXDPPOMCFULIIG-UHFFFAOYSA-N |
SMILES |
CCO[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CCO[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Synonyme |
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsiloxy)trisiloxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



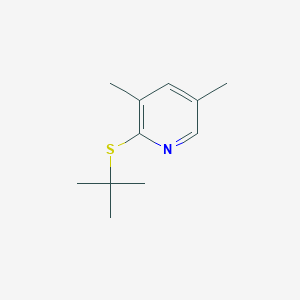
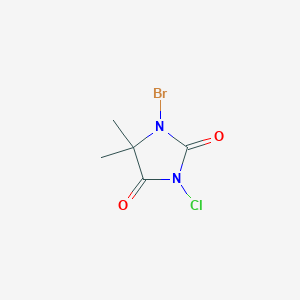


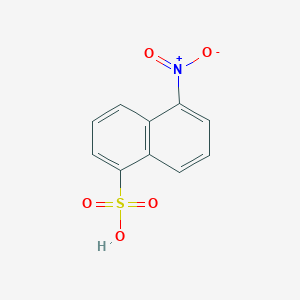
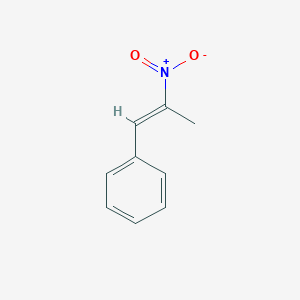
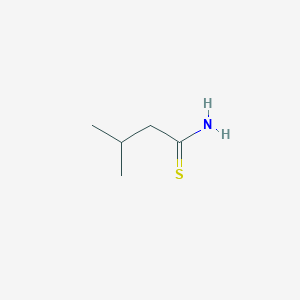
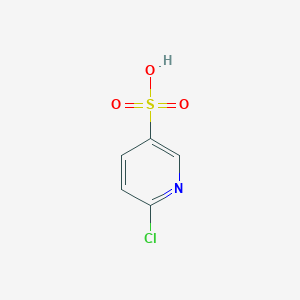
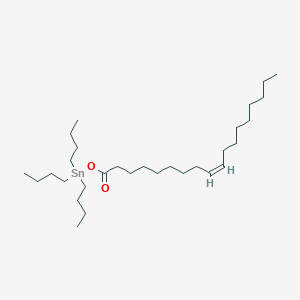
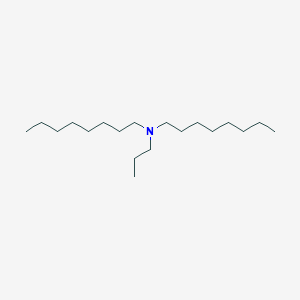
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
